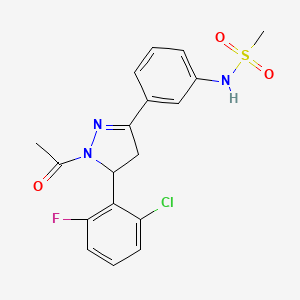

N-(3-(1-Acetyl-5-(2-Chlor-6-fluorphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methansulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H17ClFN3O3S and its molecular weight is 409.86. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidepressiva-Moleküle

Depression ist ein bedeutendes globales Gesundheitsproblem, das Millionen von Menschen weltweit betrifft. Die Synthese von Antidepressiva-Molekülen ist ein entscheidender Bereich der medizinischen Chemie. Metall-katalysierte Verfahren spielen eine zentrale Rolle bei der Schaffung von wichtigen Strukturmotiven, die in Antidepressiva vorkommen. Übergangsmetalle wie Eisen, Nickel und Ruthenium dienen als Katalysatoren für die Synthese von trizyklischen Antidepressiva (TCAs), selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) und anderen verwandten Verbindungen .

Triazol-Derivate

Der Pyrazol-Teil in dieser Verbindung weist Ähnlichkeiten mit Triazolen auf, die in der medizinischen Chemie essenziell sind. Triazole zeigen vielfältige biologische Aktivitäten, darunter antimykotische, antivirale und Antikrebs-Wirkungen . Forscher könnten die Triazol-Derivate der Verbindung für ähnliche Anwendungen untersuchen.

Biologische Aktivität

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorophenol with various reagents to form the pyrazole structure, followed by sulfonamide formation. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.

Biological Activity

The biological activity of N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been assessed through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed .

Anti-inflammatory Effects :

The compound has shown promising anti-inflammatory activity. In a model of acute liver injury, it demonstrated protective effects at doses as low as 40 mg/kg, indicating its potential for treating inflammatory conditions .

Enzyme Inhibition :

Inhibitory activity against enzymes such as acetylcholinesterase and urease has been reported. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

- Acute Liver Injury Model :

- Antimicrobial Screening :

Research Findings

A comprehensive review of literature reveals several important aspects of the biological activity of this compound:

| Activity Type | Effectiveness | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Moderate to strong against bacteria | Varies by strain |

| Anti-inflammatory | Significant protective effects | 40 mg/kg in acute liver model |

| Enzyme Inhibition | Strong inhibition of acetylcholinesterase and urease | Specific values not disclosed |

Eigenschaften

IUPAC Name |

N-[3-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O3S/c1-11(24)23-17(18-14(19)7-4-8-15(18)20)10-16(21-23)12-5-3-6-13(9-12)22-27(2,25)26/h3-9,17,22H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEGLOPMIMHSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.